3-Hydroxy-5-methylbenzonitrile
Overview
Description
3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-5-methylbenzonitrile involves the demethylation of 3-Methoxy-5-methylbenzonitrile. The reaction typically uses boron trichloride (BCl3) and tetra-n-butylammonium iodide in dichloromethane (DCM) as solvents. The reaction is carried out at low temperatures (-78°C) and then allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 3-Methyl-5-cyanobenzaldehyde.
Reduction: 3-Hydroxy-5-methylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
5-Methylbenzonitrile:
3-Methoxy-5-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, impacting its reactivity and synthesis routes.
Uniqueness: 3-Hydroxy-5-methylbenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-hydroxy-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUMQZBLZQKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620622 | |
Record name | 3-Hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95658-81-4 | |
Record name | 3-Hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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